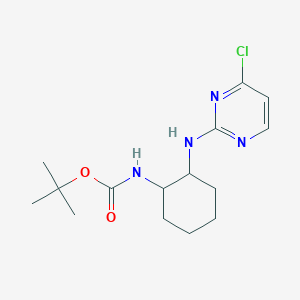

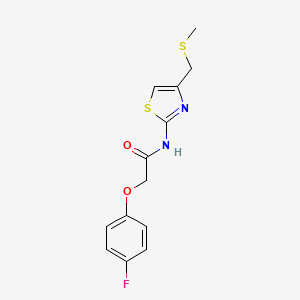

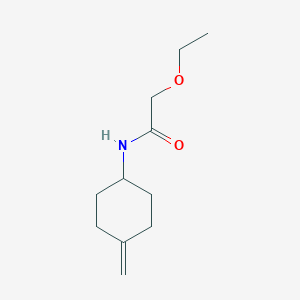

![molecular formula C19H18FNO4S B2511934 1'-((4-Fluorofenil)sulfonil)espiro[cromano-2,4'-piperidin]-4-ona CAS No. 877811-44-4](/img/structure/B2511934.png)

1'-((4-Fluorofenil)sulfonil)espiro[cromano-2,4'-piperidin]-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

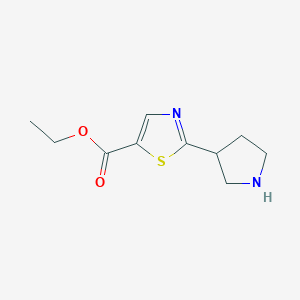

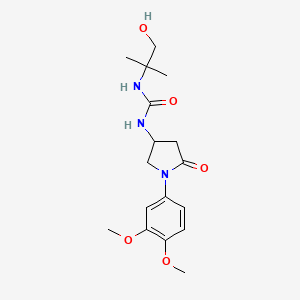

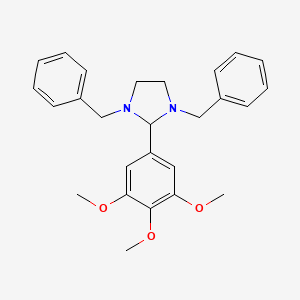

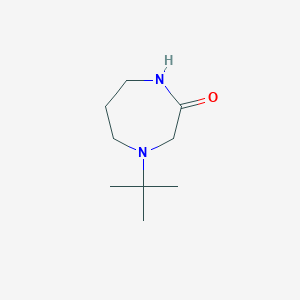

1'-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one, also known as F13714, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirochromanone derivatives and has been shown to exhibit promising biological activity in various preclinical studies.

Aplicaciones Científicas De Investigación

Investigación en Química Medicinal

Propiedades Anticancerígenas: FSP ha mostrado una actividad anticancerígena prometedora. Los investigadores han evaluado sus propiedades citotóxicas contra líneas celulares de cáncer humano, incluyendo carcinoma de mama (MCF-7), cáncer de ovario (A2780) y adenocarcinoma colorrectal. La capacidad del compuesto para inhibir el crecimiento de las células cancerosas lo convierte en un posible candidato para una mayor investigación .

Efectos Antioxidantes y Antiinflamatorios: FSP exhibe propiedades antioxidantes, protegiendo las células del estrés oxidativo. Además, tiene efectos antiinflamatorios, que son cruciales para el manejo de enfermedades inflamatorias .

Potencial Antidiabético: Los estudios sugieren que FSP puede modular el metabolismo de la glucosa, haciéndolo relevante en el campo de la investigación de la diabetes. Se necesitan investigaciones adicionales para explorar su mecanismo de acción y potencial terapéutico .

Actividad Antihipertensiva: FSP ha demostrado efectos antihipertensivos, posiblemente a través de la vasodilatación u otros mecanismos. Los investigadores están interesados en comprender su impacto en la regulación de la presión arterial .

Propiedades Antimaláricas y Antiplasmódicas: El esqueleto espirocromanonico del compuesto contribuye a su actividad antimalárica. Puede interferir con el ciclo de vida del parásito Plasmodium, convirtiéndolo en un objetivo valioso para el desarrollo de medicamentos contra la malaria .

Otras Aplicaciones: Las diversas aplicaciones de FSP se extienden más allá de los campos mencionados. Los investigadores han explorado su potencial como agente antiobesidad, compuesto antitumoral e incluso como molécula líder en el descubrimiento de fármacos .

Métodos Sintéticos

Los investigadores han desarrollado varias rutas sintéticas para acceder a FSP y sus derivados relacionados. Estos métodos involucran reacciones de ciclización y condensación. Comprender estas vías sintéticas ayuda a optimizar la producción de compuestos .

Relación Estructura-Actividad (SAR)

Explorar el SAR de los derivados de FSP ayuda a identificar las características estructurales clave responsables de su actividad biológica. Los investigadores investigan modificaciones para mejorar la potencia, la selectividad y la seguridad .

Conclusión

En resumen, “1'-((4-Fluorofenil)sulfonil)espiro[cromano-2,4'-piperidin]-4-ona” tiene un inmenso potencial en múltiples áreas de investigación. Su andamiaje único y sus diversos efectos lo convierten en un compuesto emocionante para estudios futuros.

¡Siéntase libre de explorar más o solicite detalles adicionales! 🌟 .

Mecanismo De Acción

Target of Action

The compound contains a fluorophenylsulfonyl group and a spiro[chroman-2,4’-piperidin]-4-one moiety. Compounds containing these groups are often involved in a wide range of biological activities. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives, which have a similar structure to the chroman part of the molecule, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Direcciones Futuras

The future directions in the study of “1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one” could involve further exploration of its synthesis, structure, and potential biological activity. Given the interest in piperidine derivatives in drug design, this compound could be of interest in pharmaceutical research .

Análisis Bioquímico

Biochemical Properties

1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH3A1), a key enzyme involved in the metabolism of aldehydes . This interaction is characterized by the binding of the compound to the active site of the enzyme, leading to enzyme inhibition and subsequent effects on metabolic processes.

Cellular Effects

1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of key signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it has been observed to alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of ALDH3A1, inhibiting its activity and affecting the metabolism of aldehydes . This inhibition leads to the accumulation of aldehydes, which can have various downstream effects on cellular processes. Additionally, the compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression and subsequent effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses can lead to toxic or adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress and apoptosis in animal models, indicating potential toxicity at elevated concentrations.

Metabolic Pathways

1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of aldehydes and other biomolecules . The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, inhibition of ALDH3A1 by the compound can lead to the accumulation of aldehydes, which can have various downstream effects on metabolic processes.

Transport and Distribution

The transport and distribution of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with transporters involved in the uptake and distribution of small molecules, leading to its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within cells.

Subcellular Localization

The subcellular localization of 1’-((4-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific compartments or organelles within cells, such as the mitochondria and nucleus . This localization can affect its activity and function, leading to changes in cellular processes and overall cellular function.

Propiedades

IUPAC Name |

1'-(4-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSYXXLKQUMQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2511853.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2511854.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)

![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)

![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)